molecular formula C20H15FN2O3S B2427952 N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 1208753-57-4

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2427952
CAS No.: 1208753-57-4
M. Wt: 382.41
InChI Key: BDTUBRZMNSZKJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(Benzofuran-2-yl)isoxazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide is a synthetic hybrid heterocyclic compound designed for research use in medicinal chemistry and drug discovery. This molecule features a benzofuran-isoxazole core, a scaffold recognized in scientific literature for its broad pharmacological potential. Compounds based on the benzofuran moiety have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties . Similarly, synthetic isoxazole derivatives are known to be valuable biological agents . The structural design of this acetamide derivative suggests potential application in antimicrobial research. Studies on closely related benzofuran-isoxazole hybrids have demonstrated significant in vitro antibacterial and antifungal activity against various gram-positive, gram-negative bacterial strains, and fungal species . Furthermore, the inclusion of a fluorophenylthio moiety may influence the compound's electronic properties and binding affinity, potentially enhancing its bioactivity. Researchers are also exploring related heterocyclic hybrids, such as 3-benzisoxazolyl derivatives, for their potent inhibitory activity against enzymes like glycogen synthase kinase-3β (GSK-3β) , indicating potential research applications in neurology and oncology. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O3S/c21-14-5-7-16(8-6-14)27-12-20(24)22-11-15-10-19(26-23-15)18-9-13-3-1-2-4-17(13)25-18/h1-10H,11-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTUBRZMNSZKJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CNC(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approach

The benzofuran-isoxazole core is synthesized via a [3+2] cycloaddition between benzofuran-2-carbonitrile oxide and propargylamine (Figure 1). Benzofuran-2-carbaldehyde is first converted to its oxime using hydroxylamine hydrochloride, followed by chlorination with sodium hypochlorite to generate the nitrile oxide. Reaction with propargylamine in dichloromethane at 0–5°C affords the isoxazole ring with a pendant aminomethyl group.

Optimization Notes :

  • Yields improve with slow addition of propargylamine to avoid polymerization.
  • Anhydrous conditions prevent hydrolysis of the nitrile oxide.

Alternative Route: Hypervalent Iodine-Mediated Cyclization

A patent by CN103588720B describes benzoisoxazole synthesis via condensation and oxidation. Applying this method:

  • Condense 2-hydroxybenzofuran-3-carbaldehyde with hydroxylamine hydrochloride to form an oxime.
  • Oxidize with phenyliodine(III) diacetate (PIDA) in nitro methane at 0–10°C, achieving 47–52% yield.
  • Reduce the resultant nitro group to an amine using H₂/Pd-C.

Synthesis of 2-((4-Fluorophenyl)thio)acetic Acid

Nucleophilic Substitution

React 4-fluorothiophenol with chloroacetic acid in alkaline conditions (K₂CO₃, DMF, 60°C, 4 h). The thiolate anion displaces chloride, yielding the thioether acid (85–90% purity after recrystallization).

Reaction Conditions :

  • Molar ratio (thiophenol:chloroacetic acid) = 1:1.1 to minimize disulfide byproducts.
  • DMF enhances solubility of both reactants.

Amide Coupling to Assemble the Final Product

Carbodiimide-Mediated Coupling

Combine equimolar amounts of 5-(benzofuran-2-yl)isoxazol-3-yl)methanamine and 2-((4-fluorophenyl)thio)acetic acid using EDCl/HOBt in anhydrous DCM. Stir at room temperature for 12 h, followed by aqueous workup and silica gel chromatography (70–75% yield).

Characterization Data :

  • ¹H NMR (DMSO-d₆): δ 8.27 (s, 1H, isoxazole-H), 7.37 (s, 1H, benzofuran-H), 4.21 (s, 2H, CH₂NH), 2.91 (q, J = 7.6 Hz, SCH₂).
  • MS (ESI) : m/z 383.1 [M+H]⁺.

Alternative: Acyl Chloride Route

  • Convert 2-((4-fluorophenyl)thio)acetic acid to its acyl chloride using thionyl chloride (SOCl₂, reflux, 2 h).
  • React with the amine in the presence of triethylamine (TEA) as a base. Isolate the product via filtration (68–72% yield).

Comparative Analysis of Synthetic Routes

Parameter Cyclocondensation Route Hypervalent Iodine Route
Overall Yield 62% 48%
Reaction Time 8–10 h 12–14 h
Purification Column chromatography Recrystallization
Scalability Moderate Low

The cyclocondensation route is preferred for its higher yield and scalability, though it requires stringent anhydrous conditions.

Critical Side Reactions and Mitigation

  • Disulfide Formation : Occurs during thioether synthesis if oxidation occurs. Mitigated by inert atmosphere (N₂) and avoiding excess base.
  • Isoxazole Ring Opening : Observed at pH > 10. Controlled by maintaining neutral conditions during coupling.

Industrial-Scale Considerations

  • Cost Analysis : Propargylamine and PIDA are high-cost reagents. Substituting PIDA with MnO₂ reduces expenses but lowers yield.
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for amide coupling, reducing environmental impact.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide?

  • Synthesis : The compound is typically synthesized via multi-step reactions. Key steps include:

  • Step 1 : Formation of the isoxazole ring through cyclization of β-keto nitrile intermediates with hydroxylamine.
  • Step 2 : Functionalization of the isoxazole with benzofuran via Suzuki-Miyaura coupling or nucleophilic substitution.
  • Step 3 : Introduction of the thioacetamide group using 4-fluorothiophenol under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
    • Characterization :
  • Spectroscopy : Use ¹H/¹³C NMR to confirm regiochemistry of the isoxazole and benzofuran moieties. IR spectroscopy identifies the thioacetamide C=O stretch (~1680 cm⁻¹).
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Q. How does the thioether group in 2-((4-fluorophenyl)thio)acetamide influence stability under varying experimental conditions?

  • Oxidative Stability : The thioether is susceptible to oxidation. Use antioxidants (e.g., BHT) in storage and monitor degradation via LC-MS. Stability decreases in polar aprotic solvents (e.g., DMSO) over 72 hours .
  • pH Sensitivity : Hydrolysis occurs under strongly acidic (pH < 2) or basic (pH > 10) conditions. Maintain pH 6–8 in aqueous buffers for biological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Key Modifications :

  • Benzofuran/Isoxazole Core : Replace benzofuran with thiophene or pyridine to alter π-π stacking interactions.
  • Thioether Group : Substitute fluorine with chlorine or methyl to evaluate electronic effects on target binding.
  • Acetamide Linker : Introduce methyl or ethyl groups to probe steric effects .
    • Assays :
  • Kinase Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays.
  • Cellular Uptake : Measure intracellular concentrations via LC-MS/MS in HEK293 or HepG2 cells .

Q. What crystallographic techniques are suitable for resolving conformational flexibility in this compound?

  • X-ray Diffraction : Use SHELXL for refinement of small-molecule crystals. Key parameters:

  • Data Collection : High-resolution (<1.0 Å) synchrotron data to resolve disorder in the benzofuran ring.
  • Twinning Analysis : Employ SHELXD to address pseudo-merohedral twinning common in isoxazole derivatives .
    • Docking Studies : Combine crystallographic data with AutoDock Vina to model interactions with targets like COX-2 or 5-LOX .

Q. How can in vivo pharmacokinetic (PK) properties be systematically evaluated?

  • ADME Profiling :

  • Absorption : Use Caco-2 cell monolayers to predict intestinal permeability.
  • Metabolism : Incubate with human liver microsomes (HLMs) and identify metabolites via UPLC-QTOF.
  • Excretion : Quantify renal/biliary clearance in Sprague-Dawley rats using radiolabeled (¹⁴C) compound .
    • Toxicity : Conduct subacute dosing (28 days) in rodents, monitoring liver enzymes (ALT/AST) and histopathology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.